molecular formula C20H18N2O5 B307315 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

Katalognummer B307315
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: NJMSNGAKLKUDQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, also known as MDPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MDPB belongs to the class of benzoylpyrimidine derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has been studied for its potential applications in various scientific research areas. One of the main applications of 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate is as a selective PDE4 inhibitor. PDE4 is an enzyme that plays a crucial role in the regulation of cAMP levels in cells. Inhibition of PDE4 has been shown to have potential therapeutic effects in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has shown promising results as a selective PDE4 inhibitor in various in vitro and in vivo studies.

Wirkmechanismus

3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate works by selectively inhibiting PDE4, which leads to an increase in cAMP levels in cells. Increased cAMP levels have been shown to have anti-inflammatory effects, which is why 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has potential therapeutic applications in various inflammatory diseases.
Biochemical and Physiological Effects
3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate inhibits PDE4 in a concentration-dependent manner. In vivo studies have shown that 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate reduces inflammation and airway hyperresponsiveness in animal models of asthma and COPD. 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has also been shown to have potential anti-tumor effects in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate is its selectivity for PDE4. This selectivity makes it a potential therapeutic agent for various inflammatory diseases without causing unwanted side effects. However, one of the limitations of 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate is its low solubility in water, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are various potential future directions for 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. One direction is to further investigate its potential therapeutic applications in various inflammatory diseases such as asthma, COPD, and psoriasis. Another direction is to investigate its potential anti-tumor effects in various cancer types. Additionally, there is potential for the development of more soluble analogs of 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate to improve its application in lab experiments. Overall, 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has shown promising results in various scientific research areas and has the potential to be a valuable therapeutic agent in the future.

Synthesemethoden

The synthesis method for 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves the reaction of 3-methylphenol with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 4,6-dimethoxypyrimidine-2-ol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. The overall yield of this synthesis method is approximately 50%.

Eigenschaften

Produktname

3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

Molekularformel

C20H18N2O5

Molekulargewicht

366.4 g/mol

IUPAC-Name

(3-methylphenyl) 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

InChI

InChI=1S/C20H18N2O5/c1-13-7-6-8-14(11-13)26-19(23)15-9-4-5-10-16(15)27-20-21-17(24-2)12-18(22-20)25-3/h4-12H,1-3H3

InChI-Schlüssel

NJMSNGAKLKUDQT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC

Kanonische SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.